6-benzyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
Description
The compound 6-benzyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide features a thieno[2,3-c]pyridine core with three critical substituents:
- 6-Benzyl group: Enhances lipophilicity and may influence receptor binding due to aromatic interactions.
- 2-{4-[Methyl(phenyl)sulfamoyl]benzamido}: A sulfonamide group with methyl and phenyl substituents on the nitrogen, balancing steric bulk and electronic effects.
Estimated molecular formula: C₂₆H₂₆N₄O₄S₂ (MW ≈ 526.6 g/mol), assuming similarities to compounds like BF17015 ().
Properties
IUPAC Name |
6-benzyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O4S2/c1-32(22-10-6-3-7-11-22)39(36,37)23-14-12-21(13-15-23)28(35)31-29-26(27(30)34)24-16-17-33(19-25(24)38-29)18-20-8-4-2-5-9-20/h2-15H,16-19H2,1H3,(H2,30,34)(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNZBEAGUPACCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-benzyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the benzyl group and the sulfamoylbenzamido moiety. Common reagents used in these reactions include various organometallic compounds, catalysts, and solvents. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-benzyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6
Biological Activity
6-benzyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Synthesis
The compound features a thieno[2,3-c]pyridine core with a complex substitution pattern that contributes to its biological activity. The synthesis typically involves multiple steps, including the formation of the thieno[2,3-c]pyridine structure followed by the introduction of functional groups like the benzyl and sulfamoylbenzamido moieties. The detailed synthetic route can be complex but is essential for obtaining high yields and purity for biological testing.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thieno[2,3-c]pyridine derivatives. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation.
- Case Study : A study demonstrated that related compounds exhibited IC50 values ranging from 25 to 50 nM against colorectal cancer (HCT116) and triple-negative breast cancer (MDA-MB-231) cell lines. This suggests that structural modifications can maintain or enhance anti-proliferative activity while simplifying synthesis .
| Compound | IC50 (nM) | Cancer Type |
|---|---|---|
| Compound A | 25 | HCT116 (Colorectal) |
| Compound B | 50 | MDA-MB-231 (Breast) |
The mechanism through which this compound exerts its effects involves the inhibition of key enzymes and pathways associated with cancer cell growth. These may include:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in DNA replication or repair.
- Modulation of Signaling Pathways : It may affect signaling pathways that regulate cell cycle progression and apoptosis.
Other Biological Activities
In addition to anticancer properties, compounds within this class have been investigated for other biological activities:
- Antimicrobial Activity : Some derivatives have shown potential as antimicrobial agents by disrupting bacterial cell wall synthesis.
- Anti-inflammatory Effects : Certain analogs have been evaluated for their ability to modulate inflammatory responses.
Comparison with Similar Compounds
Key Observations:
Sulfamoyl Substituent Variations: Dipropyl (): High lipophilicity but bulky, possibly reducing binding efficiency. Pyrrolidine (): Cyclic structure may improve solubility via hydrogen bonding. Methyl + Phenyl (target): Balances aromaticity (phenyl) and moderate bulk (methyl), likely optimizing target engagement.
3-Position Functional Groups: Methyl ester (): Often a prodrug form, hydrolyzing to active carboxylic acids in vivo. Carboxamide (CONH₂) (target, ): Enhances stability and hydrogen-bonding capacity for target interactions.
Implications for Research and Development
- Target Compound Advantages : The combination of benzyl (lipophilicity), methyl/phenyl sulfamoyl (balanced bulk), and carboxamide (hydrogen bonding) positions this compound as a promising candidate for further pharmacological studies.
- Limitations of Analogs : ’s methyl ester may require metabolic activation, while ’s N-methyl carboxamide could reduce target binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
